An In-depth Technical Guide to 12-Bromododecane-1-thiol: Safety, Handling, and Application in Self-Assembled Monolayers
An In-depth Technical Guide to 12-Bromododecane-1-thiol: Safety, Handling, and Application in Self-Assembled Monolayers
This guide provides a comprehensive overview of the chemical properties, safety protocols, and primary research applications of 12-Bromododecane-1-thiol. Designed for researchers, chemists, and professionals in drug development and nanotechnology, this document moves beyond a standard safety data sheet (SDS) to offer field-proven insights into the causality behind experimental and safety procedures.
Introduction: The Bifunctional Advantage of 12-Bromododecane-1-thiol
12-Bromododecane-1-thiol is a bifunctional long-chain alkane derivative that has garnered significant interest in surface chemistry and materials science. Its unique structure, featuring a thiol (-SH) headgroup at one end and a bromo (-Br) tail group at the other, makes it an ideal molecule for creating functionalized surfaces.
The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, enabling the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[1][2] The long dodecyl (C12) chain promotes van der Waals interactions between adjacent molecules, leading to densely packed and stable films.[3] Crucially, the terminal bromine atom serves as a versatile chemical handle, allowing for subsequent covalent attachment of other molecules through nucleophilic substitution reactions.[3][4] This two-step functionalization strategy is central to its application in biosensors, drug delivery platforms, and fundamental surface science studies.[3][5]
This guide will provide the necessary technical details to handle this reagent safely and effectively, with a specific focus on its most common application: the formation of functionalized SAMs on gold substrates.
Hazard Identification and Risk Profile
12-Bromododecane-1-thiol is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding its specific risks is the foundation of a sound experimental design.
GHS Classification:
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Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
(Source: AK Scientific, Inc. Safety Data Sheet)
The Chemical Basis of Hazards
The hazard profile of 12-Bromododecane-1-thiol arises from its two functional groups:
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The Thiol (-SH) Group: Thiols, also known as mercaptans, are notorious for their strong, often unpleasant odors, detectable at very low concentrations.[6][7] While the long alkyl chain of this specific molecule reduces its volatility compared to smaller thiols, inhalation of vapors or aerosols can still lead to respiratory tract irritation.[8] Thiols are also mild acids and can react with bases. The thiol group's high nucleophilicity is key to its utility but also contributes to its biological reactivity.[9]
-
The Alkyl Bromide (-Br) Group: The terminal bromo group makes the molecule an alkylating agent. Alkylating agents can react with nucleophilic functional groups found in biological molecules, such as amines and thiols on proteins and DNA. This reactivity is the underlying cause of its skin and eye irritancy. Prolonged or repeated contact should be avoided as it can lead to sensitization.
The combination of these functionalities requires stringent adherence to safety protocols to prevent exposure.
Quantitative Data and Physicochemical Properties
A precise understanding of the compound's properties is essential for safe handling and experimental planning.
| Property | Value | Source / Notes |
| IUPAC Name | 12-bromododecane-1-thiol | AK Scientific, Inc.[10] |
| Synonym(s) | 12-bromo-1-dodecanethiol | Sigma-Aldrich[11] |
| CAS Number | 176109-91-4 | Sigma-Aldrich[11] |
| Molecular Formula | C₁₂H₂₅BrS | Sigma-Aldrich[11] |
| Molecular Weight | 281.3 g/mol | Sigma-Aldrich[11] |
| Appearance | Colorless liquid | Sigma-Aldrich[11] |
| Odor | Disagreeable, characteristic of thiols | General property of thiols[6][7] |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich[11], TCI Chemicals[12] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with 12-Bromododecane-1-thiol.
Engineering Controls
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Fume Hood: All handling of the neat compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An operational safety shower and eyewash station must be immediately accessible.[12]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a self-validating system to isolate the researcher from the chemical hazard.
-
Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.4 mm. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the neat material. Wash hands thoroughly after removing gloves.[7][8]
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure clothing fully covers the skin.
-
Respiratory Protection: Not typically required when work is conducted within a functional fume hood. If there is a potential for exposure outside of a hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Experimental Workflow for SAM Formation.
Emergency Procedures
Prompt and correct action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10]
Accidental Release Measures
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Ensure adequate ventilation. Remove all sources of ignition. Wear full PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. [10]Absorb with inert material and collect for disposal according to local regulations. [10]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon). [11][12]Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: All waste material, including empty containers and contaminated absorbents, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [7]Do not mix with other waste streams. [7]
Conclusion
12-Bromododecane-1-thiol is a powerful tool for surface functionalization, but its utility is matched by its potential hazards. As a skin, eye, and respiratory irritant, it demands respect and careful handling. By understanding the chemical basis of its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following validated experimental protocols, researchers can safely harness its capabilities. This guide serves as a foundation for building a comprehensive safety culture around the use of this and similar bifunctional reagents in the laboratory.
References
-
AK Scientific, Inc. Safety Data Sheet: 12-Bromododecane-1-thiol.
-
TCI Chemicals. Safety Data Sheet.
-
BenchChem. Application Notes and Protocols for Self-Assembled Monolayers of 12-Bromododecanoic Acid.
-
PubChem. Compound Summary for CID 8195, 1-Dodecanethiol. National Center for Biotechnology Information.
-
BenchChem. Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane.
-
Sigma-Aldrich. Product Page: 12-Bromododecane-1-thiol.
-
Chemistry LibreTexts. 6.8: Thiols (Mercaptans). (2021-05-20).
-
PubChem. Compound Summary for CID 8919, 1-Bromododecane. National Center for Biotechnology Information.
-
Chemistry Steps. Reactions of Thiols.
-
Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols. Bioconjugate Chemistry.
-
ACS Publications. Effects of Functional Groups and Ionization on the Structure of Alkanethiol-Coated Gold Nanoparticles. Langmuir.
-
Sigma-Aldrich. Preparing Self-Assembled Monolayers. Technical Bulletin AL-266.
-
ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
-
MDPI. The Influence of Alkanethiols on the Production of Hydrophobic Gold Nanoparticles via Pulsed Laser Ablation in Liquids. (2021-09-22).
-
MDPI. The History of Nanoscience and Nanotechnology: From Chemical–Physical Applications to Nanomedicine.
-
Fisher Scientific. Safety Data Sheet: 1,12-Dibromododecane.
-
PubMed. In vivo biodistribution and toxicology of functionalized nano-graphene oxide in mice after oral and intraperitoneal administration. (2013-01-20).
-
Dr. Lee Group. Thiol-based Self-assembled Monolayers: Formation and Organization.
-
ResearchGate. (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents.
-
Royal Society of Chemistry. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry. (2024-11-18).
-
Frontiers. Toxicity and biodistribution comparison of functionalized nanodiamonds, quantum dot nanocarbons and gold nanoparticles.
-
CPAChem. Safety data sheet.
-
NIH National Library of Medicine. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. (2022-08-11).
-
JoVE. Video: Preparation and Reactions of Thiols. (2023-04-30).
-
Chemos GmbH & Co.KG. Safety Data Sheet: Dodecane.
-
ResearchGate. In vivo biodistribution and toxicology of functionalized nano-graphene oxide in mice after oral and intraperitoneal administration | Request PDF.
-
Tokyo Chemical Industry Co., Ltd. Product Page: 1-Bromododecane.
-
Wikipedia. 1-Bromododecane.
Sources
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cpachem.com [cpachem.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. 12-Bromo-1-dodecanol | C12H25BrO | CID 137895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 12-Bromododecane-1-thiol | 176109-91-4 [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
